molecular formula C19H20N2O3S B3000545 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620590-05-8

1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B3000545
CAS RN: 620590-05-8
M. Wt: 356.44
InChI Key: DWUXOADNYZZIEE-UHFFFAOYSA-N
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Description

1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known as TTI-101, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thienoimidazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Studies have shown that 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide inhibits the activity of protein kinase C (PKC), which plays a key role in cell proliferation and survival. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the production of inflammatory cytokines in immune cells. In addition, 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been shown to protect neurons from oxidative stress and inflammation, thereby preventing neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide in lab experiments include its potent biological activity and its ability to modulate multiple signaling pathways. However, the limitations of using 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is to explore its mechanism of action and identify additional signaling pathways that it modulates. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide for therapeutic use.

Synthesis Methods

The synthesis of 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide involves the condensation of 2-methylthiophene-3-carboxaldehyde with 2-aminobenzonitrile and o-toluidine in the presence of a base. The resulting product is then oxidized to obtain 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide.

Scientific Research Applications

1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(2-methylphenyl)-1-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-6-5-8-15(10-13)20-17-11-25(23,24)12-18(17)21(19(20)22)16-9-4-3-7-14(16)2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUXOADNYZZIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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